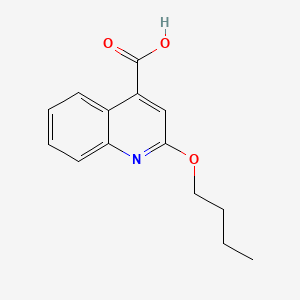

2-butoxyquinoline-4-carboxylic Acid

Vue d'ensemble

Description

2-Butoxyquinoline-4-carboxylic Acid, also known by its CAS Number 10222-61-4, is a chemical compound with the molecular formula C14H15NO3 . It is available in a neat product format .

Molecular Structure Analysis

The molecular weight of this compound is 245.28 . The InChI code for this compound is 1S/C14H15NO3/c1-2-3-8-18-13-9-11 (14 (16)17)10-6-4-5-7-12 (10)15-13/h4-7,9H,2-3,8H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a sealed, dry environment at room temperature . The compound is soluble in DMSO and methanol .Applications De Recherche Scientifique

Synthesis and Crystal Structure of Related Compounds : A study on the synthesis of 4H-Chromene-2-carboxylic acid derivatives, including a key intermediate closely related to 2-butoxyquinoline-4-carboxylic acid, was conducted. These derivatives are of interest for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Structural Characterization in Complexation : Research on 4,8-Dihydroxyquinoline-2-carboxylic acid, a compound with a structural resemblance to this compound, showed its potential as a tridentate ligand in complexation with dioxovanadium(V), indicating its relevance in coordination chemistry (Moriuchi et al., 2007).

Pharmacological Studies : A study of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, highlighted their in vitro antagonist activity at the glycine site on the NMDA receptor. This indicates the potential for these derivatives in pharmacological applications (Carling et al., 1992).

Application in Organic Synthesis : The use of related compounds as tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols and carboxylic acids demonstrates the role of these compounds in organic synthesis (Saito et al., 2006).

Antioxidant and Neuroprotective Activities : A study on the synthesis of 4-arylquinoline-2-carboxylates, similar in structure to this compound, revealed significant antioxidant and neuroprotective activities, indicating their potential as anti-Alzheimer's agents (Bharate et al., 2014).

Asymmetric Synthesis in Medicinal Chemistry : Research on the asymmetric synthesis of 3,4-dihydroquinolin-2-ones via a palladium-catalyzed decarboxylative [4 + 2]-cycloaddition, involving compounds related to this compound, highlights its significance in the creation of structurally diverse compounds for medicinal applications (Jin et al., 2018).

Antimicrobial Applications : A study involving 2-arylquinoline-4-carboxylic acid derivatives, related to this compound, showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Tiwari et al., 2014).

Cytotoxic Evaluation in Cancer Research : Another study focused on the synthesis of certain 4-anilino-2-phenylquinoline derivatives, structurally similar to this compound, and their significant cytotoxicity against cancer cells, indicating potential use in cancer therapy (Zhao et al., 2005).

Photochemistry and Photoprotection : Research on the photochemistry of a photolabile protecting group based on brominated hydroxyquinoline, structurally similar to this compound, highlights its use in protecting carboxylic acids and potential applications in biological research (Fedoryak & Dore, 2002).

Safety and Hazards

Mécanisme D'action

Mode of Action

Quinoline derivatives are generally known to interact with various biological targets, leading to a wide range of biological activities .

Pharmacokinetics

The compound’s Log Po/w (iLOGP) is 2.56, indicating its lipophilicity . These properties may impact the compound’s bioavailability and distribution within the body.

Propriétés

IUPAC Name |

2-butoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-8-18-13-9-11(14(16)17)10-6-4-5-7-12(10)15-13/h4-7,9H,2-3,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCTCXYESUBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10222-61-4 | |

| Record name | 2-Butoxy-4-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTOXY-4-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4AV6ZX47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

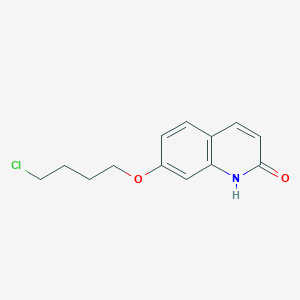

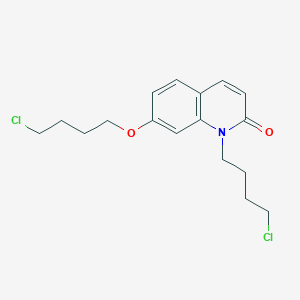

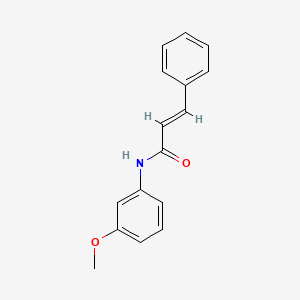

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)